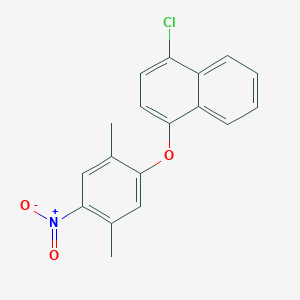
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with dimethyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. The phenoxy intermediate can be synthesized by nitration of 2,5-dimethylphenol, followed by chlorination. The naphthalene intermediate is then reacted with the phenoxy intermediate under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted naphthalene derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can interact with various enzymes and receptors, leading to potential biological effects.
Comparison with Similar Compounds
- 1-Chloro-4-(2,5-dimethylphenoxy)naphthalene
- 1-Chloro-4-(4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2,5-dimethyl-4-aminophenoxy)naphthalene
Properties
CAS No. |
83054-35-7 |
|---|---|
Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H14ClNO3/c1-11-10-18(12(2)9-16(11)20(21)22)23-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
InChI Key |
MTAYXWYDFAVWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















